6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
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Overview
Description
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the desired position using a fluorinating agent.
Glycosylation: Attachment of the sugar moiety to the purine base through glycosylation reactions.
Amination: Introduction of the amino group at the 6-position of the purine ring.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sugar moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups on the purine ring or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine analogs.
Scientific Research Applications
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain cancers.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also target specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2-Thioadenosine: A synthetic analog with a sulfur atom replacing the oxygen in the purine ring.
Regadenoson: A selective A2A adenosine receptor agonist used in myocardial perfusion imaging.
Uniqueness
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one is unique due to the presence of the fluorine atom and specific hydroxylation pattern on the sugar moiety. These structural features can enhance its stability and biological activity compared to other nucleoside analogs.
Properties
Molecular Formula |
C10H12FN5O4 |
---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(12)14-10(19)15-8(5)16/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6?,9-/m1/s1 |
InChI Key |
SRUXNNJIKBFXNW-DANPQCGCSA-N |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
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